benzyl N-[2-amino-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)propyl]carbamate
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Overview
Description
Benzyl N-[2-amino-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)propyl]carbamate is a complex organic compound with a unique bicyclic structure. It is primarily used as a chiral building block in asymmetric synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[2-amino-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)propyl]carbamate typically involves a multi-step process. One common method includes the reaction of benzyl chloroformate with the corresponding amine under basic conditions to form the carbamate. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process often includes rigorous purification steps such as recrystallization and chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group into an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly employed.
Major Products
The major products formed from these reactions include various substituted carbamates, amines, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzyl N-[2-amino-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)propyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes and receptors. The bicyclic structure allows for high-affinity binding to these targets, leading to inhibition or activation of various biochemical pathways. The exact mechanism of action can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- Benzyl carbamate
- N-benzyl-N-methylcarbamate
- N-benzyl-N-ethylcarbamate
Uniqueness
Benzyl N-[2-amino-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)propyl]carbamate is unique due to its bicyclic structure, which imparts specific stereochemical properties that are not present in simpler carbamates. This uniqueness makes it particularly valuable in asymmetric synthesis and other applications requiring high stereoselectivity .
Properties
Molecular Formula |
C17H24N2O5 |
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Molecular Weight |
336.4 g/mol |
IUPAC Name |
benzyl N-[2-amino-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)propyl]carbamate |
InChI |
InChI=1S/C17H24N2O5/c1-12(18)14(17-22-9-16(2,10-23-17)11-24-17)19-15(20)21-8-13-6-4-3-5-7-13/h3-7,12,14H,8-11,18H2,1-2H3,(H,19,20) |
InChI Key |
DEKGTVUXYXDFAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C12OCC(CO1)(CO2)C)NC(=O)OCC3=CC=CC=C3)N |
Origin of Product |
United States |
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